Clal-1,11,15,25-tmpypa
Description
Clal-1,11,15,25-tmpypa (systematic name: 1,11,15,25-tetrahydroxy-4,8,18,22-di(bridged dipropyl carboxyl) copper phthalocyanine) is a structurally complex phthalocyanine derivative synthesized for advanced material applications. Its molecular formula is C₃₈H₁₆N₈O₁₂Cu, featuring a central copper ion coordinated within a macrocyclic phthalocyanine core. The compound is distinguished by hydroxyl (-OH) and bridged dipropyl carboxyl (-OOC-CH₂-CH₂-COO-) substituents at specific peripheral positions, enhancing its solubility and electrochemical activity .
Properties
CAS No. |
150437-07-3 |
|---|---|
Molecular Formula |
C32H24AlClN12+4 |
Molecular Weight |
639 g/mol |
IUPAC Name |
aluminum;5,17,23,35-tetramethyl-2,11,20,29,35,38,39,40-octaza-5,17,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31,33-nonadecaene;chloride |
InChI |
InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-35-25(17)33-26-19-11-7-15-43(3)23(19)31(37-26)40-32-24-20(12-8-16-44(24)4)28(38-32)34-27-18-10-6-14-42(2)22(18)30(36-27)39-29;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |
InChI Key |
RKDLBSMLNAYWIZ-UHFFFAOYSA-M |
SMILES |
CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C=CC=[N+]7C)C8=C5[N+](=CC=C8)C)C9=C4C=CC=[N+]9C.[Al+3].[Cl-] |
Canonical SMILES |
CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6C=CC=[N+]7C)C8=C5[N+](=CC=C8)C)C9=C4C=CC=[N+]9C.[Al+3].[Cl-] |
Synonyms |
chloroaluminium-1,11,15,25-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,11,15,25-tetramethyl-tetrapyrido-porphyrazine ClAl-1,11,15,25-TMPyPa |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalocyanines are widely studied for their tunable electronic and optical properties. Below, Clal-1,11,15,25-tmpypa is compared to other phthalocyanine derivatives based on structural features, solubility, and functional performance.
Structural and Functional Group Analysis
Electrochemical and Optical Performance
Discussion of Key Differences
Solubility : The carboxyl and hydroxyl groups in this compound improve solubility in polar solvents compared to unsubstituted phthalocyanines, though sulfonated derivatives remain superior in aqueous media .
Electrochemical Activity: The bridged carboxyl groups facilitate electron-withdrawing effects, shifting redox potentials positively relative to alkyl-substituted analogs .
Aggregation Behavior : Unlike alkyl phthalocyanines, this compound exhibits reduced aggregation due to steric hindrance from branched substituents, enhancing fluorescence efficiency .
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